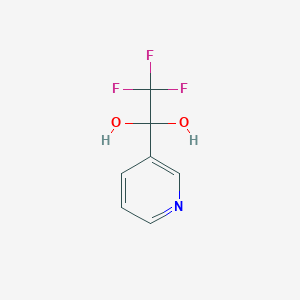

2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)6(12,13)5-2-1-3-11-4-5/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGERZEHUPJXPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616520 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-19-4 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,2,2-trifluoro-1-(pyridin-3-yl)ethane-1,1-diol, a fluorinated gem-diol with significant potential in drug discovery and development. The strategic incorporation of a trifluoromethyl group onto a pyridine scaffold offers a powerful approach to modulate the physicochemical and pharmacological properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. This document details the synthetic pathways to the key ketone intermediate, 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, and its subsequent hydration to the target gem-diol. The causality behind experimental choices, detailed protocols, and characterization data are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Significance of Trifluoromethylated Pyridines in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety due to its unique electronic properties and steric profile. When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These enhancements may include increased metabolic stability by blocking sites of oxidation, improved membrane permeability due to enhanced lipophilicity, and stronger binding interactions with target proteins.[1][2]

This compound, the hydrated form of 3-(trifluoroacetyl)pyridine, represents a valuable building block in this context. Trifluoromethyl ketones are known to readily exist in equilibrium with their corresponding gem-diol hydrates, which can act as transition-state analogues for proteases and other enzymes.[3] This guide provides a detailed examination of the synthesis of this important compound, offering practical insights for its preparation and utilization in drug discovery programs.

Synthetic Pathways to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

The primary precursor to the target gem-diol is the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone. Two principal synthetic strategies are presented here: direct C-H trifluoroacetylation of a pyridine derivative and the reaction of an organometallic pyridine species with a trifluoroacetylating agent.

Direct C3-H Trifluoroacetylation of 3-Acetylpyridine

A highly efficient and atom-economical approach to 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone involves the direct trifluoroacetylation of a readily available starting material such as 3-acetylpyridine. Recent advancements have demonstrated the feasibility of direct C3-H trifluoroacetylation of pyridines under transition-metal-free conditions.[4] This method typically involves the activation of the pyridine ring, followed by reaction with trifluoroacetic anhydride.

The proposed mechanism involves a dearomatization-rearomatization sequence. The pyridine nitrogen is first activated, making the C3 position susceptible to nucleophilic attack by the trifluoroacetylating agent. Subsequent rearomatization yields the desired product.

Predicted spectroscopic features of the target gem-diol.

Conclusion and Future Outlook

The synthesis of this compound, a valuable building block for drug discovery, can be efficiently achieved through the direct C3-H trifluoroacetylation of 3-acetylpyridine followed by hydration. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and expected characterization data. The presented methodologies offer a practical foundation for researchers to access this and related trifluoromethylated heteroaryl gem-diols. The continued development of novel fluorination and trifluoromethylation reactions will undoubtedly expand the toolbox of medicinal chemists, enabling the design and synthesis of next-generation therapeutics with enhanced pharmacological profiles.

References

-

C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. Org Lett. 2015;17(22):5625-5631. [Link]

-

Hydration of trifluoromethyl ketones. ResearchGate. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

Acylation by acetyl trifluoracetate and trifluoroacetic anhydride. openEQUELLA. [Link]

-

(PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. ResearchGate. [Link]

-

Ketone synthesis by reaction (hydration) of alkynes. Organic Chemistry Portal. [Link]

-

Trifluoroacetic anhydride. Wikipedia. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Department of Chemistry and Biochemistry. [Link]

-

2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHANONE HCL H2O. ChemBK. [Link]

-

The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. J Biol Chem. 1955;215(1):195-209. [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chem Biol. 2021;2(2):467-485. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Regioselective Gold-Catalyzed Hydration of CF3- and SF5‐alkynes. Datapdf. [Link]

-

In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. Semantic Scholar. [Link]

-

2,2,2-Trifluoroethanol. SpectraBase. [Link]

-

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone. AOBChem USA. [Link]

-

2,2,2-Trifluoroethane-1,1-diol--silver (1/1). PubChem. [Link]

-

One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts via the CsF-Catalyzed Reactions of (Trifluoromethyl)trimethylsilane with N-Protected Amino Esters. J Org Chem. 2007;72(15):5824-5827. [Link]

-

Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. J Org Chem. 2024. [Link]

-

A Simple Method for the Preparation of Aryl Trifluoromethyl Ketones. Semantic Scholar. [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. Chem Commun (Camb). 2013;49(95):11133-11148. [Link]

-

Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link]

-

3-Acetylpyridine. PubChem. [Link]

-

H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. ResearchGate. [Link]

-

Acyl trifluoroacetates. Part III. Trifluoroacetylation of hydroxy-groups with acetyl trifluoroacetate. J Chem Soc B. 1968:1198-1202. [Link]

Sources

- 1. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol CAS number

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS Number 33284-19-4 [1]. As a stable geminal diol, this compound represents a significant departure from the typically transient nature of such structures, a stability conferred by the potent electron-withdrawing trifluoromethyl group. This document details the physicochemical properties, synthesis, and mechanistic underpinnings of its stability. Furthermore, it explores the compound's strategic importance as a synthetic building block in medicinal chemistry, particularly for introducing the trifluoromethylpyridine motif—a key pharmacophore in modern drug development. This guide is intended for researchers and professionals in chemical synthesis and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

This compound is the hydrated form of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone (CAS: 33284-21-8)[2]. The presence of the strongly electronegative trifluoromethyl group shifts the hydration equilibrium significantly, favoring the stable gem-diol form[3].

| Property | Value | Source |

| CAS Number | 33284-19-4 | PubChem[1] |

| Molecular Formula | C₇H₆F₃NO₂ | PubChem[1] |

| Molecular Weight | 193.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-(Trifluoroacetyl)pyridine hydrate | N/A |

| Parent Ketone CAS | 33284-21-8 | Sigma-Aldrich[2] |

The Chemistry of Gem-Diol Stability: A Mechanistic Perspective

Most geminal diols are transient intermediates that readily dehydrate to form the corresponding carbonyl compound. However, the stability of this compound is a direct consequence of the powerful inductive effect of the adjacent trifluoromethyl (-CF₃) group.

The fluorine atoms pull electron density away from the central carbon atom, making it highly electrophilic. This increased electrophilicity makes the carbonyl carbon of the parent ketone exceptionally susceptible to nucleophilic attack by water. The equilibrium, therefore, lies heavily in favor of the hydrated gem-diol form[3]. This phenomenon is also observed in other halogenated compounds like chloral hydrate[3]. Furthermore, intramolecular and intermolecular hydrogen bonding can contribute to the stability of crystalline gem-diols[4][5][6].

Caption: Experimental workflow for gem-diol synthesis.

Spectroscopic and Analytical Characterization

Validation of the synthesis and confirmation of the gem-diol structure are achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The two hydroxyl protons of the gem-diol group will appear as a singlet, which may be broad and is D₂O exchangeable.

-

¹³C NMR: The carbon spectrum will show the characteristic signals for the pyridine ring. Critically, the carbon atom bonded to the two hydroxyl groups and the -CF₃ group will appear as a quartet (due to C-F coupling) at a chemical shift distinct from the parent ketone's carbonyl carbon.

-

¹⁹F NMR: This is a definitive technique for characterization. The compound will exhibit a single, sharp signal for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show the mass of the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[7]

This compound serves as a stable, isolable precursor to the corresponding ketone, which is a versatile building block. This moiety is found in molecules designed to target a range of biological systems. For instance, fluorinated pyridine derivatives are integral to the development of inhibitors for various kinases and enzymes, and are explored in treatments for diseases ranging from cancer to neurological disorders.[8][9][10][11] The gem-diol itself can be used directly in reactions where a slow, controlled release of the ketone form is desired under specific pH or solvent conditions.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The stability of the hydrate form suggests that storage under ambient, anhydrous conditions is sufficient to prevent decomposition.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 33284-19-4) is a noteworthy example of a stable geminal diol, a feature imparted by the strong inductive effect of its trifluoromethyl group. This technical guide has detailed its chemical properties, a reliable synthetic protocol via hydration of its ketone precursor, and its significance as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The insights provided herein are intended to equip researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this important chemical entity in their research and development endeavors.

References

-

Wikipedia. Geminal diol. [Link]

-

PubChem. This compound. [Link]

-

Jiang, X., et al. (2025). Thermal stability of the macrocyclic gem-diols. Chemical Science.

-

Sunway Pharm Ltd. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. [Link]

-

Allen Institute. Which of the following gem-diol is stable?. [Link]

-

PubChem. 2,2,2-Trifluoro-1-(4-methylpyridin-3-YL)ethan-1-one. [Link]

-

ResearchGate. Gem-diol and Ketone Crystal-to-crystal Transition Phenomena. [Link]

-

National Institutes of Health. Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. [Link]

-

ChemBK. 2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHANONE HCL H2O. [Link]

-

National Institutes of Health. 2,2,2-Trifluoroethane-1,1-diol--silver (1/1). [Link]

-

PubChem. 1,1-Ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol. [Link]

-

ResearchGate. Synthesis of 3-trifluoromethy1-2-(diethoxyphosphoryl)imidazo [1,2-a]pyridines. [Link]

-

RSC Publishing. Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer. [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

-

PubMed. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors. [Link]

-

PubMed. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source. [Link]

-

PubChem. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubChem. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. [Link]

-

PubChem. 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. [Link]

-

SpectraBase. 1,1-Dichloro-2,2,2-trifluoroethane. [Link]

-

PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

-

MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

-

ResearchGate. Synthesis of 1-(1H-Imidazol-2-yl)ethane-1,2-diol Derivatives: A Novel Class of Protein Kinase C Inhibitors. [Link]

-

PubMed. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. [Link]

-

Future Science. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). [Link]

Sources

- 1. This compound | C7H6F3NO2 | CID 21635484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone | 33284-21-8 [sigmaaldrich.com]

- 3. Geminal diol - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Which of the following gem-diol is stable ? . [allen.in]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone [smolecule.com]

- 8. Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol: Properties, Synthesis, and Therapeutic Potential

Introduction: The Significance of Trifluoromethylated Pyridine Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to the development of numerous successful pharmaceuticals.[1][2] Within this context, the trifluoromethyl group (-CF₃) is of particular interest due to its strong electron-withdrawing nature and steric profile.[3] When appended to a pyridine ring, a privileged scaffold in drug discovery, the resulting trifluoromethylpyridine motif offers a powerful platform for the design of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of a specific and highly relevant example of this molecular architecture: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol . This compound is the stable hydrate of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, a trifluoromethyl ketone. The strong electron-withdrawing effect of the trifluoromethyl group significantly favors the hydrated geminal diol form, making it the predominant species under aqueous conditions.[4] This guide will delve into the physical and chemical properties of this intriguing molecule, provide a detailed synthesis protocol, and explore its potential applications in drug development, particularly as an enzyme inhibitor.

Physicochemical Properties: A Blend of Stability and Reactivity

While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its chemical structure and data available for its ketone precursor and analogous compounds.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO₂ | |

| Molecular Weight | 193.12 g/mol | |

| CAS Number | 33284-19-4 | |

| Appearance | Predicted to be a white to off-white solid | Inferred from analogous compounds |

Predicted Physicochemical Characteristics

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Expected to be a solid with a defined melting point. | The stable gem-diol structure allows for intermolecular hydrogen bonding, leading to a more ordered crystalline lattice compared to the liquid ketone precursor. |

| Boiling Point | Decomposes upon heating to yield the ketone and water. | Gem-diols are known to be in equilibrium with their corresponding carbonyl compounds and water, and this equilibrium shifts towards the carbonyl form at elevated temperatures.[4] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Expected to have moderate solubility in water. | The presence of two hydroxyl groups and the pyridine nitrogen allows for hydrogen bonding with polar solvents. |

| pKa | The diol protons are expected to be weakly acidic. The pyridine nitrogen will have a pKa typical for a 3-substituted pyridine with an electron-withdrawing group. | The electron-withdrawing trifluoromethyl group will increase the acidity of the hydroxyl protons compared to a non-fluorinated diol. |

| Stability | Stable as a solid at room temperature. In solution, it exists in equilibrium with its ketone form. | The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the gem-diol form.[4] |

Synthesis and Characterization: A Two-Step Approach

The synthesis of this compound is achieved through a two-step process: the formation of the precursor ketone, 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, followed by its hydration.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone [5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carbonylpyridine in a suitable anhydrous organic solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetyl chloride dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone.[5]

Step 2: Hydration to this compound

-

Procedure: The hydration of the electron-deficient ketone to the stable gem-diol is often spontaneous in the presence of water. The purified ketone from Step 1 can be dissolved in a solvent system containing water (e.g., a mixture of an organic solvent and water).

-

Isolation: The diol can be isolated by crystallization upon standing or by careful removal of the organic solvent. The solid product can then be collected by filtration and dried.

Predicted Spectroscopic Data

Due to the lack of published experimental spectra for the diol, the following are predictions based on the known spectra of analogous compounds, such as 2,2,2-trifluoro-1-phenylethanol and related trifluoromethyl ketones.

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons. A broad singlet corresponding to the two hydroxyl protons of the gem-diol moiety would also be present. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the diol-substituted trifluoroethyl group.

-

¹³C NMR: The spectrum will display signals for the pyridine ring carbons. A key signal will be the carbon of the diol (C(OH)₂), which will be a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon will also appear as a quartet.

-

¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be in the typical range for trifluoromethyl groups attached to a carbon bearing hydroxyl groups.

-

IR Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. The characteristic C=O stretching band of the ketone precursor (around 1700 cm⁻¹) will be absent or significantly diminished.

-

Mass Spectrometry: Under electron ionization (EI) conditions, the molecular ion peak may be weak or absent due to the lability of the gem-diol. A prominent peak corresponding to the loss of a water molecule, representing the ketone, is expected.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the equilibrium between the diol and its corresponding ketone.

Caption: Equilibrium between the gem-diol and its ketone form.

The electron-withdrawing trifluoromethyl group strongly pulls electron density away from the carbonyl carbon of the ketone, making it highly electrophilic and susceptible to nucleophilic attack by water. This drives the equilibrium towards the more stable gem-diol form.[4] The stability of this diol is a key feature that distinguishes it from non-fluorinated analogues, which typically exist predominantly in the ketone form.

Potential Applications in Drug Development: A Focus on Enzyme Inhibition

Trifluoromethyl ketones are a well-established class of potent enzyme inhibitors, particularly for serine and cysteine proteases.[4][6] The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety readily reacts with nucleophilic residues (e.g., the hydroxyl group of serine or the thiol group of cysteine) in the active site of these enzymes.[4] This forms a stable, covalent hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[4][6]

Given that this compound exists in equilibrium with its ketone form, it is a pro-inhibitor. In a biological system, the ketone form can act as a "warhead" to target and inhibit specific enzymes. The pyridine ring serves as a versatile scaffold that can be further functionalized to enhance binding affinity and selectivity for the target enzyme.

Potential Therapeutic Targets

The trifluoromethylpyridine scaffold has been explored for a range of therapeutic targets. The introduction of the trifluoromethyl group can enhance biological activity and improve pharmacokinetic properties.[1][2] Potential applications for derivatives of this core structure include:

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature pyridine-based structures.

-

Anti-inflammatory Drugs: Inhibition of proteases involved in inflammatory cascades is a viable therapeutic strategy.

-

Antiviral and Antimicrobial Agents: Proteases are essential for the life cycle of many viruses and bacteria, making them attractive drug targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

Conclusion

This compound represents a fascinating and medicinally relevant molecule at the intersection of fluorine chemistry and heterocyclic drug design. Its stability as a gem-diol, a direct consequence of the powerful electron-withdrawing trifluoromethyl group, sets it apart from non-fluorinated analogues. While specific biological data for this compound is still emerging, its structural features strongly suggest its potential as a pro-inhibitor of various enzymes, particularly proteases. The synthetic accessibility and the proven track record of the trifluoromethylpyridine scaffold in drug discovery make this compound and its derivatives highly promising candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of its properties and synthesis, paving the way for future research and application in the pharmaceutical sciences.

References

-

Fujikawa, K., & Nakajima, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 69–85. [Link]

-

Gelardi, G., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(14), 5488. [Link]

-

Kim, M. H., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(18), 5103–5107. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 21635484, this compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHANONE HCL H2O. Retrieved from [Link]

-

Sánchez-Larios, O., et al. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling, 20(10), 2448. [Link]

-

Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Geminal diol. Retrieved from [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. dovepress.com [dovepress.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Synergy of Fluorine and Heterocyclic Chemistry

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of rational design.[1][2][3][4] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can dramatically enhance the therapeutic or biological profile of a parent compound.[3][4][5][6] When this privileged functional group is appended to a pyridine ring—a ubiquitous nitrogen heterocycle known for its versatile binding interactions and favorable pharmacokinetic characteristics—the resulting trifluoromethylpyridine (TFMP) scaffold emerges as a highly valuable platform for creating novel, high-efficacy agents.[1][2][7][8]

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, moves beyond a simple catalog of compounds. It aims to provide a deep, mechanistic understanding of why these derivatives are effective, exploring their structure-activity relationships (SAR), diverse mechanisms of action, and the experimental methodologies crucial for their evaluation. As a Senior Application Scientist, my objective is to illuminate the causality behind the design and testing of these potent molecules, offering both foundational knowledge and field-proven insights.

The Trifluoromethyl Group: A Bioisostere with Transformative Impact

The decision to introduce a CF₃ group is a deliberate strategy to optimize a molecule's drug-like properties. Its unique electronic and steric characteristics distinguish it from a simple methyl group or other halogens, leading to several predictable, advantageous changes.[1][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5] This "metabolic blocking" at a specific position can significantly increase a drug's half-life and oral bioavailability.

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[3][5] This is critical for reaching intracellular targets or penetrating the tough outer layers of pathogens or pests.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electron distribution of the pyridine ring, influencing its pKa and its ability to form crucial hydrogen bonds or other non-covalent interactions with target proteins.[1][4][5] This can lead to a substantial increase in binding affinity and potency.

-

Conformational Control: The steric bulk of the CF₃ group can lock the molecule into a specific, biologically active conformation, improving its selectivity for the intended target.

Logical Relationship: From Physicochemical Effects to Pharmacological Profile

The following diagram illustrates the logical flow from the intrinsic properties of the CF₃ group to the desired pharmacological outcomes.

Caption: Impact of CF3 group properties on drug profile.

Therapeutic Applications in Oncology: Targeting Aberrant Signaling

The TFMP scaffold is a prominent feature in many developmental and clinical-stage anticancer agents, particularly kinase inhibitors.[9] Kinases are crucial nodes in cell signaling pathways that, when dysregulated, drive cancer cell proliferation and survival. The unique electronics of the TFMP moiety allow it to form specific and potent interactions within the ATP-binding pocket of these enzymes.

Inhibition of PI3K/mTOR and EGFR Pathways

The PI3K/mTOR and EGFR signaling pathways are frequently hyperactivated in a wide range of human cancers.

-

Bimiralisib (PQR309): This compound is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[10] The 2-amino-4-(trifluoromethyl)pyridine moiety forms critical hydrogen bonds with key aspartate residues in the catalytic pocket of PI3Kγ, anchoring the inhibitor.[10] Its balanced activity against both PI3K and mTOR makes it a powerful dual-inhibitor candidate.[10]

-

Novel EGFR Inhibitors: Researchers have developed 5-trifluoromethylpyrimidine derivatives that show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[11] One lead compound, 9u , demonstrated an IC₅₀ of 0.091 µM against EGFR and sub-micromolar antiproliferative activity against the A549 lung cancer cell line.[11] Further studies showed it induces apoptosis and arrests the cell cycle in the G2/M phase, consistent with the mechanism of EGFR inhibition.[11]

Signaling Pathway: PI3K/mTOR Inhibition

The diagram below shows a simplified representation of the PI3K/mTOR pathway and the point of intervention by a dual inhibitor like Bimiralisib.

Caption: Simplified PI3K/mTOR signaling and points of inhibition.

Other Oncological Targets

The versatility of the TFMP scaffold allows it to be adapted for other important cancer targets:

-

Proline-rich Tyrosine Kinase 2 (PYK2): Trifluoromethylpyrimidine-based derivatives have been developed as potent and selective PYK2 inhibitors, which are of interest for their potential role in cancer and other diseases.[12][13]

-

FLT3 and CHK1: 5-trifluoromethyl-2-aminopyrimidine derivatives have been discovered as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), targets relevant in acute myeloid leukemia (AML).[14]

-

Werner (WRN) Helicase: 2-Amino-4-(trifluoromethyl)pyridine derivatives have shown promise as inhibitors of WRN helicase, a novel target for cancers with high microsatellite instability (MSI-H).[9]

Data Summary: Anticancer Activity of TFMP Derivatives

| Compound Class/Example | Target Kinase(s) | Key Result (IC₅₀) | Cancer Cell Line | Reference |

| Bimiralisib (PQR309) | Pan-Class I PI3K/mTOR | PI3Kα: 2.5 nM; mTOR: 17 nM | Various | [10] |

| Pyrimidine Derivative 9u | EGFR | 91 nM | A549 (Lung) | [11] |

| Pyrimidine Derivative 11g | WRN Helicase | 1.52 µM | HCT116 (Colon) | [9] |

| Aminopyrimidine 30 | FLT3 / CHK1 | FLT3: ≤25 nM; CHK1: ≤25 nM | MV4-11 (Leukemia) | [14] |

Applications in Agriculture: Protecting Global Food Supplies

The TFMP moiety is a critical structural motif in a wide array of modern agrochemicals, including insecticides, herbicides, fungicides, and nematicides.[1][2][7][15] In this context, the physicochemical properties imparted by the CF₃ group contribute to potency, environmental stability, and systemic movement within the plant.

-

Insecticides:

-

Flonicamid: A novel insecticide used to control aphids, Flonicamid features a unique 4-trifluoromethyl-substituted pyridine moiety. It acts as a chordotonal organ modulator, disrupting insect feeding behavior.[2]

-

Chlorfluazuron: This benzoylurea-type insect growth regulator (IGR) inhibits chitin biosynthesis in larval stages of pests like Lepidoptera.[2] The TFMP group is crucial for its high insecticidal activity.[2]

-

-

Herbicides:

-

Fungicides & Bactericides:

-

Fluopyram: A broad-spectrum fungicide and nematicide, Fluopyram's efficacy is linked to its TFMP core.

-

Novel Bactericides: Recent research has shown that TFMP amide derivatives containing sulfur moieties exhibit excellent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice.[16] Some compounds showed better efficacy than commercial standards like thiodiazole copper.[16]

-

Data Summary: Trifluoromethylpyridine Derivatives in Agrochemicals

| Compound | Type | Primary Application / Target | Reference |

| Flonicamid | Insecticide | Aphids (feeding blocker) | [1][2] |

| Chlorfluazuron | Insecticide (IGR) | Lepidoptera larvae (chitin synthesis inhibitor) | [1][2] |

| Pyroxsulam | Herbicide | Grass and broad-leaved weeds in cereals (ALS inhibitor) | [1][2] |

| Fluopyram | Fungicide, Nematicide | Broad-spectrum fungal pathogens and nematodes | [1][16] |

| Sulfone F10 | Bactericide | Xanthomonas oryzae pv. oryzae (Xoo) | [16] |

Experimental Protocols for Biological Evaluation

A rigorous, self-validating experimental workflow is essential to accurately determine the biological activity of novel TFMP derivatives. The causality behind each step must be understood to ensure data integrity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol describes a common method for quantifying the inhibitory potential of a compound against a target kinase. The principle is based on measuring the amount of ADP produced in the kinase reaction; less ADP means more inhibition.

Rationale: This assay format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. Using ATP at its Michaelis constant (Km) concentration provides a standardized condition for comparing IC₅₀ values across different studies and inhibitors.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test TFMP derivative in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.5 µM). This range is crucial for capturing the full dose-response curve.

-

Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Include "vehicle only" (DMSO) and "no enzyme" controls.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase buffer, the target kinase enzyme, and the specific substrate peptide. The enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

-

Add the kinase/substrate mix to the wells containing the test compounds.

-

Prepare a separate ATP solution at 2x its Km concentration for the specific kinase. Add this to the wells to initiate the reaction. The final ATP concentration will be 1x Km.

-

Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). This time is optimized to ensure the reaction remains in the linear phase for the uninhibited control.

-

-

Signal Detection (ADP-Glo™ Reagent Addition):

-

Add ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction by depleting the remaining ATP and converts the ADP produced into a light signal via a coupled luciferase reaction.

-

Incubate for 40 minutes at room temperature to allow for complete ATP depletion.

-

Add Kinase Detection Reagent, which contains the luciferase and its substrate, to convert ADP to ATP and then to light.

-

Incubate for another 30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Normalize the data using the "vehicle only" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Workflow Diagram: Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives represent a remarkably successful and versatile scaffold in the development of biologically active agents.[1][7] The strategic placement of the trifluoromethyl group on the pyridine ring provides a powerful tool for medicinal and agricultural chemists to fine-tune physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[5][6] From potent kinase inhibitors targeting complex cancer signaling pathways to highly effective agrochemicals securing the global food chain, the impact of this chemical class is undeniable.[2][7][9]

The continued exploration of TFMP derivatives, driven by a deeper understanding of structure-activity relationships and novel biological targets, promises to yield the next generation of innovative medicines and crop protection agents. As synthetic methodologies become more advanced, we can expect to see even more complex and precisely tailored TFMP molecules designed for unparalleled efficacy and safety.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. (n.d.). Benchchem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry - ACS Publications.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. (2013). PubMed.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). RSC Publishing.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025). ResearchGate.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry - ACS Publications.

- A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. (2024). Bentham Science Publishers.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (n.d.). RSC Publishing.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). PubMed.

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). PMC - NIH.

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. (2025). ResearchGate.

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC - NIH.

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. (n.d.). Atmiya University.

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2025). ResearchGate.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

A Comprehensive Technical Guide to Fluorinated Pyridine Compounds in Modern Research and Development

Introduction: The Indispensable Role of Fluorine in Pyridine Chemistry

The strategic incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, represents a cornerstone of modern medicinal chemistry, agrochemical science, and materials research.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to the parent molecule.[3][4] When applied to the pyridine scaffold, a privileged structure in numerous biologically active compounds, fluorination can dramatically enhance a compound's metabolic stability, binding affinity to biological targets, and lipophilicity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[1][5][6][7] This guide provides an in-depth exploration of fluorinated pyridine compounds, covering their synthesis, the impact of fluorination on their properties, and their diverse applications, with a particular focus on the drug development pipeline.

The introduction of fluorine can lead to enhanced bioavailability, increased resistance to enzymatic degradation, and improved receptor binding affinity.[3] For instance, the presence of fluorine can alter the pKa of nearby functional groups, influencing a drug's absorption and distribution in the body.[4] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, a common pathway for drug deactivation.[5] These beneficial effects have led to a significant number of fluorine-containing pharmaceuticals reaching the market, with nearly one-third of FDA-approved drugs in 2018 containing fluorine.[8] The versatility of fluorinated pyridines also extends to agrochemicals, where they contribute to the development of more potent and selective pesticides, and to materials science, where they are used to create high-performance polymers and functional materials.[9][10]

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this critical class of compounds. We will delve into the synthetic methodologies used to introduce fluorine into the pyridine ring, explore the resulting structure-activity relationships, and provide practical insights into the application of these compounds in various fields.

The Strategic Advantage of Fluorination: Impact on Physicochemical Properties

The decision to incorporate fluorine into a pyridine-based molecule is a strategic one, driven by the desire to fine-tune its properties for a specific application. The profound effects of fluorination stem from the unique characteristics of the fluorine atom and the carbon-fluorine bond.

Key Physicochemical Alterations Induced by Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[5] This increased stability at specific molecular positions can prevent metabolic degradation, thereby prolonging the compound's half-life in the body.

-

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[11] This property is crucial for a drug's ability to cross cell membranes and the blood-brain barrier, leading to improved absorption and distribution.[2][4]

-

Binding Affinity and Conformation: Fluorine's high electronegativity can create unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors.[1] This can lead to enhanced binding affinity and, consequently, greater potency. Fluorine substitution can also influence the preferred conformation of a molecule, locking it into a bioactive shape.

-

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1] This modulation of acidity and basicity can be critical for optimizing a drug's solubility, absorption, and interaction with its target.

Comparative Data on the Effects of Fluorination

To illustrate these effects, the following table summarizes the typical changes observed in the physicochemical properties of pyridine compounds upon fluorination.

| Property | Unsubstituted Pyridine | Fluorinated Pyridine | Rationale for Change |

| Metabolic Half-life | Shorter | Longer | Increased C-F bond strength resists enzymatic cleavage.[5] |

| LogP (Lipophilicity) | Lower | Higher | Fluorine substitution increases the molecule's nonpolar character.[4][11] |

| Binding Affinity (Kd/IC50) | Weaker | Stronger | Favorable intermolecular interactions with the target protein.[1] |

| pKa of Pyridine Nitrogen | ~5.2 | Lower | The electron-withdrawing effect of fluorine reduces the basicity of the nitrogen. |

Synthetic Pathways to Fluorinated Pyridines

The synthesis of fluorinated pyridine compounds has evolved significantly, moving from harsh, classical methods to more sophisticated and selective modern techniques. The choice of synthetic route often depends on the desired regioselectivity and the nature of the starting materials.

Classical Synthetic Methods

Historically, the synthesis of fluorinated pyridines relied on methods such as the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr) on chloro- or nitropyridines.[12] While effective, these methods often require harsh conditions, such as strongly acidic and oxidizing environments for the Balz-Schiemann reaction, which can limit their applicability to complex molecules.[12]

Modern Synthetic Strategies

Recent advancements have focused on developing milder and more selective fluorination methods. These include:

-

Direct C-H Fluorination: This approach involves the direct replacement of a C-H bond with a C-F bond, offering a more atom-economical and efficient route. Reagents like Selectfluor® are commonly used for electrophilic fluorination.[12][13] For instance, 4-substituted 2-aminopyridines can be regioselectively fluorinated at the C3 position using Selectfluor® under mild conditions.[12] Silver(II) fluoride (AgF2) has also been employed for the selective fluorination of pyridines and diazines adjacent to the nitrogen atom at ambient temperature.[14]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of fluorinated aromatic compounds.[12] These methods allow for the precise introduction of fluorine at specific positions on the pyridine ring.

-

Flow Chemistry: The use of continuous flow chemistry is becoming increasingly popular for fluorination reactions.[15] This technology offers enhanced safety, scalability, and control over reaction parameters, making it particularly suitable for handling potentially hazardous fluorinating agents.

Experimental Protocol: Electrophilic Fluorination of a 1,2-Dihydropyridine using Selectfluor®

The following protocol is a representative example of a modern electrophilic fluorination reaction.[13]

Objective: To synthesize a fluorinated 3,6-dihydropyridine from a 1,2-dihydropyridine precursor.

Materials:

-

1,2-Dihydropyridine derivative

-

Selectfluor® (1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Dissolve the 1,2-dihydropyridine derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Selectfluor® (typically 1.1 to 2 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated 3,6-dihydropyridine.

Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis of the purified product, including 1H NMR, 13C NMR, and 19F NMR, as well as mass spectrometry to confirm the molecular weight. The presence of a characteristic fluorine coupling in the NMR spectra is a key indicator of successful fluorination.

Diagram: Synthetic Approaches to Fluorinated Pyridines

Caption: Overview of synthetic routes to fluorinated pyridines.

Applications in Drug Discovery and Beyond

The unique properties imparted by fluorination have made fluorinated pyridine derivatives indispensable in various scientific and industrial fields, most notably in drug discovery.

Medicinal Chemistry and Drug Development

Fluorinated pyridines are key structural motifs in a wide array of pharmaceuticals targeting a broad spectrum of diseases.[6][7]

-

Anticancer Agents: Many kinase inhibitors developed for cancer therapy incorporate fluorinated pyridine rings to enhance their binding affinity and selectivity.

-

Antiviral and Antibacterial Drugs: The metabolic stability conferred by fluorine is particularly advantageous in developing drugs that can resist degradation by microbial enzymes.

-

Central Nervous System (CNS) Drugs: The increased lipophilicity of fluorinated compounds facilitates their passage across the blood-brain barrier, a critical requirement for drugs targeting the CNS.

-

Anti-inflammatory and Antidiabetic Agents: Fluorinated pyridines are also found in drugs for treating inflammatory conditions and metabolic disorders like diabetes.[8]

Agrochemicals

In the agrochemical industry, fluorinated pyridines are utilized in the development of herbicides, insecticides, and fungicides.[10] The enhanced biological activity and stability of these compounds lead to more effective and longer-lasting crop protection agents.

Materials Science

The unique electronic properties and thermal stability of fluorinated pyridines make them valuable building blocks for advanced materials.[9] They are used in the synthesis of:

-

Fluoropolymers: These materials exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, from non-stick coatings to high-performance electrical insulation.

-

Liquid Crystals: The incorporation of fluorinated pyridine units can influence the mesophase behavior and electro-optical properties of liquid crystalline materials.

-

Organic Electronics: Fluorinated pyridines are also being explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Diagram: Application Workflow of Fluorinated Pyridines in Drug Discovery

Caption: The role of fluorinated pyridines in the drug discovery pipeline.

Conclusion and Future Outlook

Fluorinated pyridine compounds have firmly established themselves as a vital class of molecules in modern chemical research and development. Their unique ability to enhance the properties of parent compounds has led to significant breakthroughs in medicine, agriculture, and materials science. The continued development of novel and efficient synthetic methodologies, particularly in the area of selective C-H fluorination and flow chemistry, will undoubtedly expand the accessibility and diversity of these valuable building blocks. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect to see the emergence of even more innovative and impactful applications of fluorinated pyridines in the years to come. The future of this field is bright, with ongoing research promising to unlock new therapeutic agents and advanced materials that will address some of the most pressing challenges of our time.

References

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )

- The Role of Fluorinated Pyridine Deriv

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (URL: )

- Pharmaceutical applications of organofluorine compounds | Request PDF - ResearchG

- Reasons and Status of Organofluorine Compounds As Drugs - Alfa Chemistry. (URL: )

- Biologically Active Organofluorine Compounds - SciSpace. (URL: )

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

- Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (URL: )

- Synthesis of Ring‐Fluorinated Pyridines | Request PDF - ResearchG

- Fluoro-Pyridines Market Size, Share, Growth | CAGR Forecast 2032 - Future Market Report. (URL: )

- Synthesis of fluorinated pyridines | Request PDF - ResearchG

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (URL: )

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchG

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (URL: )

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: )

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: )

- The Many Roles for Fluorine in Medicinal Chemistry - ACS Public

- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.

- Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home. (URL: )

- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluoro-Pyridines Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. We will delve into its discovery through the lens of its synthesis, explore its chemical background, and discuss its potential applications based on the broader understanding of related compounds.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its ability to participate in hydrogen bonding and act as a bioisostere for a phenyl group makes it a privileged scaffold in drug design. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] The trifluoromethyl group (CF3), in particular, is a highly sought-after substituent in medicinal chemistry due to its strong electron-withdrawing nature and lipophilicity.

This compound emerges at the intersection of these two important chemical domains. It is the hydrated form of 3-(trifluoroacetyl)pyridine, a molecule whose reactivity is dominated by the powerful electron-withdrawing effect of the trifluoromethyl group. This guide will provide a detailed exploration of this compound, from its synthesis to its potential as a building block in the development of novel therapeutics.

The Genesis of a Diol: Discovery through Synthesis

The "discovery" of this compound is intrinsically linked to the synthesis and hydration of its ketone precursor, 3-(trifluoroacetyl)pyridine. Trifluoromethyl ketones are well-known to readily form stable hydrates in the presence of water due to the high electrophilicity of the carbonyl carbon.[5]

Synthesis of the Precursor: 3-(Trifluoroacetyl)pyridine

The primary route to 3-(trifluoroacetyl)pyridine involves the reaction of a nicotinic acid derivative with a trifluoroacetylating agent. A common laboratory-scale synthesis is the reaction of 3-cyanopyridine or nicotinoyl chloride with trifluoroacetic anhydride or trifluoroacetyl chloride.[6]

Experimental Protocol: Synthesis of 3-(Trifluoroacetyl)pyridine

Materials:

-

Nicotinoyl chloride

-

Trifluoroacetic anhydride

-

Anhydrous dichloromethane (DCM)

-

Pyridine (as a catalyst and acid scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of nicotinoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridine (0.1 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 3-(trifluoroacetyl)pyridine by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of trifluoroacetic anhydride with atmospheric moisture.

-

Pyridine Catalyst: Activates the nicotinoyl chloride and neutralizes the trifluoroacetic acid byproduct.

-

Slow Addition at 0 °C: Controls the exothermicity of the acylation reaction.

-

Aqueous Workup: Removes unreacted anhydride and acidic byproducts.

The Inevitable Hydration: Formation of the Diol

The highly electron-withdrawing trifluoromethyl group renders the carbonyl carbon of 3-(trifluoroacetyl)pyridine exceptionally electrophilic. Consequently, in the presence of water, it readily undergoes nucleophilic attack to form the stable geminal diol, this compound. This hydration is often a spontaneous process upon exposure to atmospheric moisture or during aqueous workup procedures.

Experimental Protocol: Preparation of this compound

Materials:

-

3-(Trifluoroacetyl)pyridine

-

Deionized water

-

Diethyl ether

Procedure:

-

Dissolve 3-(trifluoroacetyl)pyridine (1.0 eq) in a minimal amount of diethyl ether.

-

Add deionized water (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

The diol may precipitate out of the solution. If not, slowly evaporate the diethyl ether under a gentle stream of nitrogen.

-

Collect the resulting crystalline solid by filtration and wash with a small amount of cold water.

-

Dry the product under vacuum to yield pure this compound.

Self-Validating System: The formation of the diol can be confirmed by the disappearance of the ketone carbonyl peak in the infrared (IR) spectrum and the appearance of a broad hydroxyl (-OH) stretch. 1H and 13C NMR spectroscopy will also show characteristic shifts indicative of the diol structure.

Synthetic Pathway Diagram

Caption: Synthetic pathway from nicotinoyl chloride to the target diol.

Physicochemical and Spectroscopic Characterization

Data Summary Table

| Property | Value | Source/Rationale |

| Molecular Formula | C7H6F3NO2 | Calculated |

| Molecular Weight | 193.12 g/mol | Calculated |

| Appearance | White to off-white solid | Expected for a crystalline organic compound |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol), sparingly soluble in water | Predicted based on structure |

| ¹H NMR (DMSO-d6) | δ ~8.5-9.0 (m, 2H, pyridine), ~7.5-8.0 (m, 2H, pyridine), ~6.5 (s, 2H, -OH) | Predicted chemical shifts for pyridine and hydroxyl protons |

| ¹³C NMR (DMSO-d6) | δ ~150 (d, pyridine), ~140 (d, pyridine), ~125 (d, pyridine), ~95 (q, C(OH)2), ~123 (q, CF3) | Predicted chemical shifts for pyridine and fluorinated carbons |

| ¹⁹F NMR (DMSO-d6) | δ ~ -75 to -85 (s, CF3) | Typical range for a trifluoromethyl group |

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as a valuable building block in medicinal chemistry.

The Pyridine Moiety: A Gateway to Biological Targets

The pyridine nucleus is a cornerstone of many therapeutic agents, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions with biological targets.

The Trifluoromethyl Group and Gem-Diol: Unique Interactions

The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance the metabolic stability of drug candidates.[2] The gem-diol functionality is a hydrated carbonyl mimic and can act as a hydrogen bond donor, potentially interacting with active sites of enzymes or receptors. This is particularly relevant in the design of inhibitors for enzymes that process carbonyl-containing substrates.

Logical Relationship Diagram

Caption: Key structural features and their implications for drug development.

Conclusion

This compound, while not extensively studied as an independent entity, represents a fascinating confluence of a privileged biological scaffold and a functionality-enhancing chemical group. Its straightforward synthesis from readily available starting materials makes it an accessible building block for medicinal chemists. The insights provided in this guide, based on the established chemistry of its constituent parts, should serve as a valuable resource for researchers and scientists in the field of drug development, encouraging further exploration of this and related fluorinated pyridine derivatives.

References

-

Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]

-

ChemBK. (n.d.). 3-(Trifluoroacetyl)pyridine. Retrieved January 7, 2026, from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. [Link]

-

(2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476–491. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. [Link]

-

Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. (2025). The Journal of Organic Chemistry. [Link]

Sources

- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

potential research applications of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol

An In-depth Technical Guide to the Research Applications of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When this functionality is coupled with a nitrogen-containing heterocycle like pyridine, the potential for creating highly specific and potent bioactive compounds increases significantly.